Gem-Difluoro Basicity Suppression: pKa Shift of ~3.15 Units vs. Non-Fluorinated Piperidine Benchmarks
The 4,4-difluoropiperidine core of the target compound exhibits a conjugate acid pKa approximately 3.15 units lower than that of unsubstituted piperidine, as established by a systematic potentiometric and NMR titration study of mono- and difluorinated saturated heterocyclic amines [1]. In that study, 4,4-difluoropiperidine (compound 4d) recorded an experimental pKa of ~6.3, compared to ~9.4 for the isomeric 3,3-difluoropiperidine and ~11.1 for piperidine itself. The target compound, by virtue of incorporating the 4,4-difluoropiperidine substructure, inherits this pronounced basicity suppression. This differentiates it from any non-fluorinated or mono-fluorinated piperidine analog—such as 1-(5-bromo-2-nitrobenzyl)-piperidine—which would retain substantially higher basicity and therefore higher protonation fraction at physiological pH, with cascading consequences for passive membrane permeability, volume of distribution, and hERG channel engagement [2].
| Evidence Dimension | Conjugate acid pKa (basicity of piperidine nitrogen) |
|---|---|
| Target Compound Data | pKa ≈ 6.3 (estimated for 4,4-difluoropiperidine substructure; direct measurement on the full compound not reported) |
| Comparator Or Baseline | Piperidine: pKa = 11.1; 3,3-difluoropiperidine: pKa = 9.4; N-benzylpiperidine: pKa ≈ 8.9–9.1 (literature range) |
| Quantified Difference | ΔpKa ≈ 3.15 vs. unsubstituted piperidine; ΔpKa ≈ 2.6–2.8 vs. N-benzylpiperidine analog |
| Conditions | Potentiometric titration in aqueous solution at 25 °C; validated by ¹H NMR titration (Melnykov et al., 2023) |
Why This Matters
A 3-unit pKa reduction translates to a >99.9% decrease in the protonated fraction at pH 7.4 relative to the non-fluorinated piperidine comparator, directly impacting permeability, off-target pharmacology, and lysosomal accumulation—parameters that must be matched in any procurement decision for CNS or intracellular-target programs.
- [1] Melnykov KP, Nazar K, Smyrnov O, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 2023, 29, e202301383. DOI: 10.1002/chem.202301383. View Source
- [2] Manallack DT, Prankerd RJ, Yuriev E, Oprea TI, Chalmers DK. The significance of acid/base properties in drug discovery. Chemical Society Reviews, 2013, 42, 485–496. (Supporting reference for pKa–permeability–hERG relationships.) View Source
